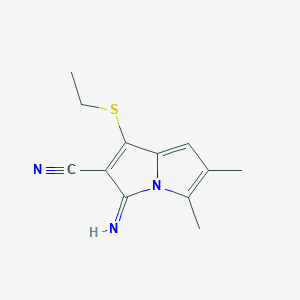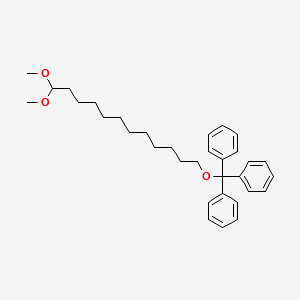
1,1-Dimethoxy-12-(trityloxy)dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethoxy-12-(trityloxy)dodecane is an organic compound with the molecular formula C33H44O3. It is characterized by the presence of a trityloxy group and two methoxy groups attached to a dodecane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethoxy-12-(trityloxy)dodecane typically involves the protection of hydroxyl groups and the formation of ether linkages. One common method involves the reaction of dodecanol with trityl chloride in the presence of a base to form the trityloxy derivative. This is followed by the reaction with methanol and an acid catalyst to introduce the methoxy groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale reactions using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethoxy-12-(trityloxy)dodecane can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The trityloxy group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of dodecanal or dodecanoic acid.
Reduction: Formation of 1,1-dimethoxy-12-hydroxydodecane.
Substitution: Formation of various substituted dodecanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Dimethoxy-12-(trityloxy)dodecane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Potential use in the study of membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form micelles.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethoxy-12-(trityloxy)dodecane involves its ability to interact with various molecular targets through its functional groups. The trityloxy group can engage in π-π interactions with aromatic systems, while the methoxy groups can participate in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethoxydodecane: Lacks the trityloxy group, making it less bulky and less reactive.
12-Trityloxydodecane: Lacks the methoxy groups, reducing its solubility in polar solvents.
1,1-Dimethoxy-12-hydroxydodecane:
Uniqueness
1,1-Dimethoxy-12-(trityloxy)dodecane is unique due to the combination of the trityloxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
889105-72-0 |
|---|---|
Fórmula molecular |
C33H44O3 |
Peso molecular |
488.7 g/mol |
Nombre IUPAC |
[12,12-dimethoxydodecoxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C33H44O3/c1-34-32(35-2)27-19-8-6-4-3-5-7-9-20-28-36-33(29-21-13-10-14-22-29,30-23-15-11-16-24-30)31-25-17-12-18-26-31/h10-18,21-26,32H,3-9,19-20,27-28H2,1-2H3 |
Clave InChI |
SGPHRXVJRSKJNN-UHFFFAOYSA-N |
SMILES canónico |
COC(CCCCCCCCCCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine](/img/structure/B12603211.png)


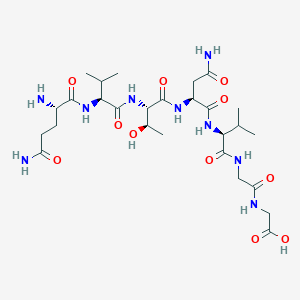
![Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-](/img/structure/B12603241.png)
![Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-](/img/structure/B12603253.png)
![Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate](/img/structure/B12603254.png)
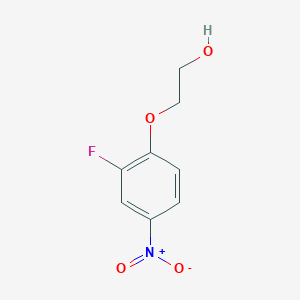
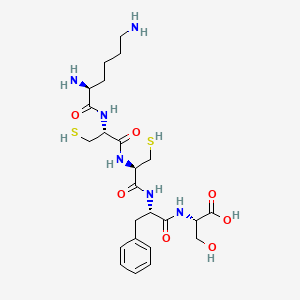
![5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin](/img/structure/B12603276.png)
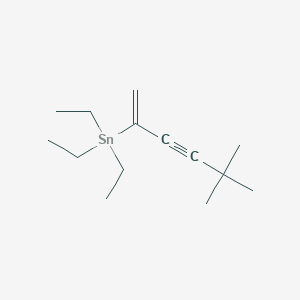
![6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline](/img/structure/B12603292.png)
![2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12603295.png)
